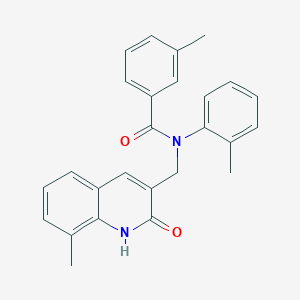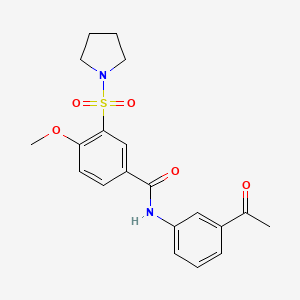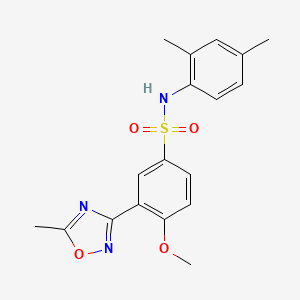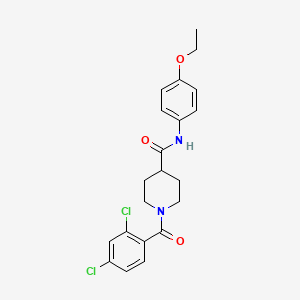
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMH-21 and is a potent inhibitor of the DNA repair enzyme, PARP-1. The inhibition of PARP-1 has been shown to have significant therapeutic potential in cancer treatment, making BMH-21 a promising candidate for further research in this field.
Mecanismo De Acción
BMH-21 works by binding to the catalytic domain of PARP-1, preventing it from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. BMH-21 has been shown to have a higher affinity for PARP-1 than other PARP inhibitors, making it a promising candidate for further research in this field.
Biochemical and Physiological Effects:
BMH-21 has been shown to have significant biochemical and physiological effects in cancer cells. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. In addition, BMH-21 has been shown to induce apoptosis in cancer cells, further reducing tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMH-21 has several advantages for use in lab experiments. It is a potent inhibitor of PARP-1, making it a suitable candidate for studying the effects of PARP inhibition on cancer cells. In addition, its high purity and yield make it a reliable compound for use in scientific research. However, there are also limitations to its use, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on BMH-21. One potential area of research is the development of more potent PARP inhibitors based on the structure of BMH-21. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BMH-21 in cancer treatment. Finally, more research is needed to determine the potential applications of BMH-21 in other areas of scientific research, such as neurodegenerative diseases and aging.
Métodos De Síntesis
The synthesis of BMH-21 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with benzoyl chloride to produce the final product. The synthesis of BMH-21 has been optimized to yield high purity and yield, making it a suitable candidate for scientific research applications.
Aplicaciones Científicas De Investigación
BMH-21 has been extensively studied for its potential applications in cancer treatment. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. BMH-21 has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for further research in this field.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-17-13-18(20(25)23-19(17)12-15)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVFDXOSGAQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)




